![molecular formula C13H19ClN2O2S B2890124 1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea CAS No. 2309571-61-5](/img/structure/B2890124.png)
1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea
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Overview
Description
1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, CMX-2043. It is a urea derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of CMX-2043 is not fully understood, but it is thought to involve the inhibition of mitochondrial permeability transition pore (mPTP) opening. This can lead to a reduction in mitochondrial dysfunction and cell death, which may explain its cardioprotective and anti-cancer effects.
Biochemical and Physiological Effects:
CMX-2043 has been found to have a range of biochemical and physiological effects. These include the inhibition of oxidative stress, the reduction of inflammation, and the modulation of cell signaling pathways. These effects make CMX-2043 a promising candidate for further research in a range of areas.
Advantages and Limitations for Lab Experiments
One advantage of using CMX-2043 in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility. However, one limitation is that it is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood.
Future Directions
There are several future directions for research on CMX-2043. One area of interest is its potential as a treatment for heart disease, including myocardial infarction and heart failure. Another area of research is its potential as a cancer treatment, including its use in combination with other chemotherapy drugs. Further research is also needed to fully understand the mechanism of action of CMX-2043 and its potential side effects.
Synthesis Methods
The synthesis of CMX-2043 involves several steps, including the reaction of 4-chlorobenzylamine with 2-hydroxy-4-methylthiobutyl isocyanate to form the intermediate 1-(4-chlorobenzyl)-3-(2-hydroxy-4-methylthiobutyl)urea. This intermediate is then treated with methylsulfonyl chloride to yield CMX-2043.
Scientific Research Applications
CMX-2043 has been studied for its potential applications in several areas of scientific research. One area of interest is its potential as a cardioprotective agent. Studies have shown that CMX-2043 can protect cardiac cells from damage caused by ischemia-reperfusion injury, making it a potential treatment for heart disease.
Another area of research is the potential use of CMX-2043 in cancer treatment. Studies have shown that CMX-2043 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research in this area.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-19-7-6-12(17)9-16-13(18)15-8-10-2-4-11(14)5-3-10/h2-5,12,17H,6-9H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJPZIYEVQTQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NCC1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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